2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
446830-35-9
VCID:
VC0362937
InChI:
InChI=1S/C16H13N3O5S/c1-2-12(16(21)22)18-8-17-14-13(15(18)20)11(7-25-14)9-4-3-5-10(6-9)19(23)24/h3-8,12H,2H2,1H3,(H,21,22)
SMILES:
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula:
C16H13N3O5S
Molecular Weight:
359.4g/mol
2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
CAS No.: 446830-35-9
Main Products
VCID: VC0362937
Molecular Formula: C16H13N3O5S
Molecular Weight: 359.4g/mol
CAS No. | 446830-35-9 |
---|---|
Product Name | 2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid |
Molecular Formula | C16H13N3O5S |
Molecular Weight | 359.4g/mol |
IUPAC Name | 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid |
Standard InChI | InChI=1S/C16H13N3O5S/c1-2-12(16(21)22)18-8-17-14-13(15(18)20)11(7-25-14)9-4-3-5-10(6-9)19(23)24/h3-8,12H,2H2,1H3,(H,21,22) |
Standard InChIKey | RVAQVKQUJYNXGA-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES | CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
PubChem Compound | 4447537 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume